Product packaging for Ethyl 2-methylpyrimidine-5-carboxylate(Cat. No.:CAS No. 2134-38-5)

Ethyl 2-methylpyrimidine-5-carboxylate

Cat. No.: B1284035
CAS No.: 2134-38-5
M. Wt: 166.18 g/mol
InChI Key: OTCUHRIIVIPBID-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical and Biological Research

The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine (B92270). researchgate.net This core structure is of immense significance in the field of chemical and biological research primarily because it forms the backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA and RNA. researchgate.net Beyond their role in genetics, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities. nih.govnih.gov

The versatility of the pyrimidine scaffold has allowed medicinal chemists to synthesize a vast number of derivatives with diverse therapeutic applications. nih.gov These compounds are known to possess a wide range of biological properties, including but not limited to:

Anticancer nih.gov

Antiviral nih.gov

Antimicrobial nih.gov

Anti-inflammatory nih.gov

Antihypertensive nih.gov

Antioxidant nih.gov

This wide array of activities has made the pyrimidine nucleus a privileged scaffold in drug discovery and development. chemscene.com

Overview of Ester-Functionalized Pyrimidines in Contemporary Research

Within the broader family of pyrimidine derivatives, those functionalized with ester groups, particularly pyrimidine-5-carboxylates, have garnered considerable attention in contemporary research. These compounds are often not pursued for their own inherent biological activity but are highly valued as versatile intermediates in organic synthesis. The ester group can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be converted into amides or other functional groups. mdpi.com

The presence of the ester functionality, along with other substituents on the pyrimidine ring, allows for a wide range of chemical transformations. This makes pyrimidine-5-carboxylic esters key building blocks for the synthesis of more complex molecules with specific biological targets. researchgate.net Research has demonstrated that these esters can be used to create a variety of derivatives, including those with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been a subject of methodological development, highlighting their importance in creating libraries of compounds for drug discovery. mdpi.com

Rationale for Focused Research on Ethyl 2-methylpyrimidine-5-carboxylate

The focused research on this compound stems from its role as a valuable synthetic intermediate. While there is a lack of extensive research into the specific biological activities of this particular compound, its chemical structure makes it a strategic starting point for the synthesis of a variety of more complex pyrimidine derivatives.

The rationale for its investigation can be broken down into the following key aspects:

Synthetic Utility: The ethyl ester at the 5-position and the methyl group at the 2-position provide specific points for chemical modification. The ester can be hydrolyzed to a carboxylic acid, which is a versatile functional group for further reactions. The 2-methyl group influences the electronic properties of the pyrimidine ring and can be a site for further functionalization or can be a key feature for biological activity in the final target molecule.

Scaffold for Drug Discovery: As with other pyrimidine-5-carboxylates, this compound serves as a scaffold for the construction of novel compounds that may exhibit a range of biological activities. By modifying the core structure, researchers can systematically explore the structure-activity relationships of new pyrimidine derivatives.

Accessibility and Stability: The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been the subject of research to develop efficient and high-yielding methods. The stability of compounds like this compound makes them reliable starting materials for multi-step synthetic pathways.

In essence, the focused research on this compound is not necessarily driven by its own therapeutic potential but by its utility as a foundational molecule in the broader quest for new and effective pharmaceuticals and other functional organic materials. Its value lies in its potential to be transformed into a multitude of other compounds with desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1284035 Ethyl 2-methylpyrimidine-5-carboxylate CAS No. 2134-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCUHRIIVIPBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562450
Record name Ethyl 2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134-38-5
Record name Ethyl 2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Methylpyrimidine 5 Carboxylate

Classical and Established Synthetic Routes to Pyrimidine-5-carboxylates

Traditional methods for synthesizing the pyrimidine (B1678525) nucleus, a cornerstone of many biologically active molecules, have been refined over decades. These routes typically rely on foundational organic reactions that are both reliable and well-understood.

Condensation Reactions for Pyrimidine Ring Formation

The most prevalent and versatile method for constructing the pyrimidine ring is through the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg This approach, often referred to as the Pinner synthesis, is a powerful tool for creating a wide array of pyrimidine derivatives. slideshare.net

In a targeted synthesis of 2-substituted pyrimidine-5-carboxylic esters, a common strategy involves the reaction between an amidinium salt and a propen-1-ol derivative. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can be reacted with various amidinium salts to yield the corresponding pyrimidine-5-carboxylic esters. organic-chemistry.org This method provides a direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org To synthesize Ethyl 2-methylpyrimidine-5-carboxylate specifically, acetamidine hydrochloride would be the chosen N-C-N component, reacting with an appropriate three-carbon electrophilic partner.

The general reaction scheme involves the nucleophilic attack of the amidine onto the carbonyl carbons of the 1,3-dicarbonyl compound (or its equivalent), followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Table 1: Representative Condensation Reaction for Pyrimidine-5-Ester Synthesis

Reactant AReactant BSolventConditionsYieldReference
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olAcetamidinium acetateMethanolRefluxModerate to Excellent organic-chemistry.org
1,3-Dicarbonyl CompoundAmidine/GuanidineEthanolAcid or Base CatalysisVariable slideshare.net

Esterification and Transesterification Strategies

Once the core 2-methylpyrimidine-5-carboxylic acid is formed, the final step is the formation of the ethyl ester. The most classical method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com

Fischer Esterification This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) to drive the equilibrium towards the ester product. chemguide.co.ukyoutube.com Common acid catalysts include concentrated sulfuric acid (H₂SO₄), tosic acid (TsOH), or dry hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Transesterification An alternative route is transesterification, where an existing ester (e.g., mthis compound) is converted into another ester by reacting it with a different alcohol (ethanol) in the presence of an acid or base catalyst. This equilibrium-driven process is favored by using a large excess of the new alcohol.

Table 2: Conditions for Fischer Esterification

SubstrateReagentCatalystConditionsProduct
2-methylpyrimidine-5-carboxylic acidEthanol (in excess)H₂SO₄ (catalytic)Heating/RefluxThis compound

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, synthetic chemistry has shifted towards more sustainable and efficient methodologies. These novel approaches aim to reduce reaction times, minimize waste, and avoid harsh conditions, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis of Pyrimidine Core Structures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. nih.gov By utilizing microwave irradiation, reactants can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times from hours to minutes, as well as improved product yields and purity. researchgate.net This technology has been successfully applied to multicomponent reactions for synthesizing pyrimidine derivatives, such as the Biginelli reaction. tandfonline.comnih.govdoaj.org The synthesis of tetrahydropyrimidine-5-carboxylates, for example, can be achieved in high yields through a microwave-assisted cyclocondensation of a β-ketoester, an aldehyde, and urea or thiourea. tandfonline.com The efficiency of MAOS makes it a highly attractive alternative to conventional heating methods for the production of pyrimidine cores. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

Reaction TypeMethodReaction TimeYieldReference
Biginelli ReactionConventional HeatingSeveral hoursModerate nih.gov
Microwave IrradiationA few minutesHigh to Excellent researchgate.netnih.gov

Solvent-Free and Catalytic Methods

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and environmentally damaging. Solvent-free synthesis, where reactions are conducted by grinding solid reactants together or by heating a neat mixture of reactants, represents a significant step towards greener processes. udel.edudatapdf.comgctlc.org For instance, the synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives has been successfully achieved using a solvent-less, one-pot, multi-component methodology catalyzed by CuCl₂·2H₂O, with the reaction proceeding simply by grinding the reagents. mdpi.com

The use of catalysts is another cornerstone of modern synthesis. Catalysts can enhance reaction rates, improve selectivity, and allow reactions to occur under milder conditions. mdpi.com In pyrimidine synthesis, a variety of catalysts have been employed, including inorganic solid supports like basic alumina, which can act as both a catalyst and an energy transfer medium in microwave-assisted, solvent-free reactions. researchgate.net Lewis acids and other metal catalysts are also frequently used to facilitate the cyclization steps. organic-chemistry.org

Table 4: Catalytic and Solvent-Free Conditions for Pyrimidine Synthesis

MethodologyCatalyst/SupportKey AdvantagesReference
Grindstone MethodCuCl₂·2H₂OSolvent-free, eco-friendly, rapid mdpi.com
Microwave-AssistedBasic AluminaSolvent-free, enhanced rate and yield researchgate.net
Annulation ReactionCholine HydroxideGreen, recyclable catalyst and medium mdpi.com

Flow Chemistry Applications in Pyrimidine Synthesis

Continuous flow chemistry is a modern manufacturing technology that offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and easier scalability. nih.govmdpi.comnih.gov In a flow system, reagents are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet. researchgate.net This approach is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. nih.gov

The synthesis of pyrimidines and related heterocyclic structures has been successfully adapted to flow chemistry systems. researchgate.net Flow processing allows for the use of high temperatures and pressures safely, enabling reactions with low-boiling point solvents and reducing reaction times. nih.govresearchgate.net For example, the synthesis of pyrimidinone scaffolds has been achieved in higher yields using continuous-flow retro-Diels-Alder reactions compared to batch methods. researchgate.net The precise control over parameters such as residence time, temperature, and reagent stoichiometry in a flow reactor allows for rapid optimization and highly reproducible synthesis, making it a promising platform for the industrial production of active pharmaceutical ingredients and their intermediates, including pyrimidine derivatives. mdpi.comresearchgate.net

Table 5: Typical Parameters in Flow Synthesis of Heterocycles

ParameterTypical RangeSignificance
Flow Rate (µL/min to mL/min)5 - 500 µL/minControls residence time and throughput
Temperature (°C)Room Temp to >200°CPrecisely controlled for reaction kinetics
Residence Time (min)<1 to >30 minDetermines the duration reactants spend in the reaction zone
Pressure (bar)Atmospheric to >20 barAllows for use of solvents above their boiling points

Multicomponent Reaction Design for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) are highly valued in the synthesis of complex molecules like this compound because they allow for the formation of multiple bonds in a single operation from three or more starting materials. This approach is characterized by high atom economy, reduced waste, and operational simplicity, making it an attractive strategy for both academic research and industrial applications.

The Biginelli reaction, first reported in 1893, is a cornerstone of pyrimidine synthesis. This acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea (or a urea derivative) provides a direct route to dihydropyrimidinones, which can be subsequently aromatized to yield the pyrimidine core. For the synthesis of this compound, a variation of the Biginelli reaction is a primary synthetic route.

The classical Biginelli reaction involves the condensation of an aryl aldehyde, ethyl acetoacetate, and urea. To synthesize the target molecule, acetaldehyde (or a synthetic equivalent) would be used as the aldehyde component, ethyl 2-formylpropionate as the β-dicarbonyl component, and acetamidine instead of urea to introduce the 2-methyl group.

Modifications to the classical Biginelli reaction have been developed to improve yields, broaden the substrate scope, and create more environmentally friendly protocols. These modifications often involve the use of various catalysts and reaction conditions, as detailed in the table below.

Catalyst/ConditionDescriptionAdvantages
Lewis Acids Catalysts such as Yb(OTf)₃, InBr₃, and FeCl₃ are used to activate the carbonyl group of the aldehyde, facilitating the initial condensation step.Increased reaction rates, higher yields, and often milder reaction conditions. Some catalysts are recoverable and reusable.
Brønsted Acids Protic acids like HCl and H₂SO₄ are the traditional catalysts for the Biginelli reaction.Readily available and inexpensive.
Solvent-Free Conditions Reactions can be performed by grinding the reactants together, sometimes with a solid-supported catalyst, or by heating a neat mixture.Reduced environmental impact, simplified workup procedures, and often shorter reaction times.
Microwave Irradiation The use of microwave energy can significantly accelerate the reaction.Rapid heating leads to dramatically reduced reaction times and often improved yields.

The mechanism of the Biginelli reaction is generally understood to proceed through a series of bimolecular reactions. It is believed to start with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step is the cyclization and dehydration to afford the dihydropyrimidine (B8664642) product. The choice of catalyst can influence the reaction mechanism and the rate-determining step.

Regioselective Synthesis and Stereochemical Control

Regioselectivity is a critical aspect in the synthesis of substituted pyrimidines like this compound to ensure the correct placement of the methyl and carboxylate groups at the C2 and C5 positions, respectively.

The inherent reactivity of the starting materials in classical pyrimidine syntheses often dictates the final substitution pattern. For instance, in the reaction between a 1,3-dicarbonyl compound and an amidine, the regioselectivity is determined by which carbonyl group of the dicarbonyl compound reacts with which nitrogen of the amidine.

To achieve the desired 2,5-disubstituted pattern of this compound, specific strategies are employed:

Use of Pre-functionalized Building Blocks: A common strategy is to use starting materials where the desired regiochemistry is already established. For example, reacting acetamidine with a specifically designed β-ketoester, such as ethyl 2-formylpropionate, directs the formation of the desired product.

Stepwise Synthesis: A stepwise approach can provide greater control over regioselectivity compared to a one-pot multicomponent reaction. This might involve the initial formation of an enamine or an imine, followed by cyclization with the third component.

Directing Groups: The use of directing groups on the starting materials can influence the site of reaction, leading to the preferential formation of one regioisomer over others.

Catalyst Control: Certain catalysts can influence the regiochemical outcome of a reaction by selectively activating one reaction site over another. For instance, organocatalysts have been shown to provide high levels of regioselectivity in pyrimidine synthesis.

Recent research has focused on developing novel synthetic routes that offer high regioselectivity. For example, a deconstruction-reconstruction strategy has been devised where a complex pyrimidine is transformed into an iminoenamine intermediate, which can then be recyclized with different reagents to create diverse and regioselectively pure pyrimidine analogues. Another approach involves the use of α-aryl-β,β-ditosyloxy ketones as 1,3-dielectrophilic precursors that cyclize with guanidine in a highly regioselective manner.

Industrial Production Methodologies and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Multicomponent reactions like the Biginelli reaction are conceptually advantageous for large-scale synthesis due to their convergent nature and high atom economy.

Key considerations for scalability include:

Process Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the reaction, such as exothermic events, gas evolution, and the handling of flammable or toxic materials.

Raw Material Sourcing and Cost: The availability, quality, and cost of starting materials are critical for the economic viability of the industrial process.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, concentration, and catalyst loading is crucial for maximizing yield and minimizing reaction time on a large scale. The use of solvent-free conditions or greener solvents is also a significant factor in sustainable industrial synthesis.

Work-up and Purification: Developing a robust and scalable purification method is essential for obtaining the final product with the required purity. This often involves crystallization, which is a highly effective method for purifying solid organic compounds. The choice of solvent for crystallization is critical and is often determined through experimentation with various solvent pairs.

Equipment: The reaction must be adaptable to standard industrial chemical reactors. For multicomponent reactions, the mode and rate of addition of each component can be critical for controlling the reaction profile and impurity formation.

Flow Chemistry: Continuous flow synthesis offers several advantages for industrial production, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. The development of a continuous flow process for the synthesis of pyrimidine derivatives could be a viable strategy for large-scale production.

While multicomponent reactions offer many benefits, their scale-up can present challenges, such as controlling the reaction exotherm and ensuring efficient mixing of multiple components.

Synthetic Challenges and Optimization Strategies in Pyrimidine Synthesis

The synthesis of functionalized pyrimidines, including this compound, is not without its challenges. These can include low yields, the formation of side products, and difficulties in purification. Optimization strategies are therefore essential to develop a robust and efficient synthetic process.

Common challenges and their corresponding optimization strategies are summarized below:

ChallengeOptimization Strategy
Low Yields - Reaction Condition Optimization: Systematically varying parameters such as temperature, reaction time, solvent, and catalyst can significantly improve yields. For Biginelli-type reactions, optimizing the molar ratios of the reactants is also crucial.- Catalyst Screening: Testing a range of Lewis and Brønsted acid catalysts can identify the most effective one for the specific transformation.
Byproduct Formation - Control of Reaction Kinetics: Careful control of the rate of addition of reagents and maintaining a consistent temperature can minimize the formation of unwanted side products.- Regioselective Methods: Employing synthetic strategies that favor the formation of the desired isomer, as discussed in section 2.4.1, is critical.
Purification Difficulties - Crystallization: Developing an effective crystallization procedure is a key strategy for obtaining high-purity material. This involves selecting an appropriate solvent system that provides good recovery of the desired product while leaving impurities in the mother liquor.- Chromatography: While often less desirable for large-scale production due to cost and solvent consumption, chromatographic purification may be necessary in some cases.
Scalability Issues - Process Intensification: Techniques such as flow chemistry can address many of the challenges associated with scaling up batch reactions, leading to more efficient and safer processes.- Robustness Studies: Performing studies to understand the impact of small variations in reaction parameters on the yield and purity of the product is important for ensuring a reproducible industrial process.

General strategies for improving reaction outcomes include ensuring the purity of starting materials, maintaining an inert atmosphere if reagents are sensitive to air or moisture, and carefully monitoring the reaction progress to determine the optimal endpoint.

Derivatization and Functionalization Strategies of Ethyl 2 Methylpyrimidine 5 Carboxylate

Modifications at the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient aromatic system, which makes it susceptible to certain types of chemical transformations, particularly when substituted with appropriate leaving groups.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing the pyrimidine core. wikipedia.org This reaction is particularly effective on pyrimidine rings bearing halogen substituents (e.g., Cl, Br) at the C2, C4, or C6 positions, as these positions are activated by the electron-withdrawing nitrogen atoms. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity. libretexts.orglumenlearning.com

Halogenated pyrimidines are convenient substrates for a wide assortment of nucleophilic aromatic substitutions. researchgate.net The reactivity of the leaving group often follows the order F > Cl > Br > I, which is characteristic of a mechanism where the initial nucleophilic attack is the rate-determining step. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the halogen atoms, providing a straightforward route to diversely substituted pyrimidines.

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrimidine Scaffolds This table presents examples from related halogenated pyrimidine systems to illustrate the scope of the SNAr reaction.

Starting MaterialNucleophileConditionsProduct
2,4,6-TrichloropyrimidineVarious AminesMicrowave-induced2,4-Bis(substituted phenoxy)-6-(phenylthio)pyrimidines researchgate.net
6-Chloro-pyrimidine derivativeVarious AminesNucleophilic displacement4-Amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives nih.gov
2-Amino-4-chloro-6-methylpyrimidineAnilineRefluxN-phenyl-2-amino-6-methylpyrimidin-4-amine

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the pyrimidine ring is generally difficult. The two nitrogen atoms in the ring exert a strong electron-withdrawing effect, deactivating the ring system towards attack by electrophiles. Direct electrophilic substitution, such as nitration or Friedel-Crafts acylation, typically requires harsh conditions and often results in low yields or fails to proceed altogether. However, C-5 iodination of certain pyrimidine derivatives, such as nucleotides, can be achieved with high regioselectivity, creating useful intermediates for further functionalization. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of pyrimidine derivatives. researchgate.netmdpi.com These reactions typically start from halogenated pyrimidine analogues of ethyl 2-methylpyrimidine-5-carboxylate.

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between a halogenated pyrimidine and an organoboron compound, such as a boronic acid or ester. mdpi.com It is widely used for the synthesis of aryl- or heteroaryl-substituted pyrimidines. nih.gov The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ or Na₂CO₃. mdpi.comthieme-connect.com Microwave irradiation can be used to accelerate the reaction, leading to high yields in short reaction times with low catalyst loading. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org On pyrimidine scaffolds, this reaction is used to introduce alkynyl substituents, often employing a palladium catalyst and a copper co-catalyst. rsc.orgresearchgate.net This method has been successfully applied to iodinated pyrimidines to produce various alkynyl derivatives. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, and it is a key method for synthesizing N-aryl pyrimidine derivatives. wikipedia.org The process uses a palladium catalyst with specialized phosphine ligands, such as Xantphos, and a base like sodium tert-butoxide. researchgate.netnih.gov This methodology has proven effective for the amination of various pyrimidine cores, allowing for the introduction of a wide range of primary and secondary amines. thieme-connect.comacs.org

Table 2: Overview of Cross-Coupling Reactions on Halogenated Pyrimidine Scaffolds This table summarizes common conditions for cross-coupling reactions applicable to halogenated analogues of this compound.

ReactionCoupling PartnersTypical Catalyst / LigandTypical Base
Suzuki-Miyaura Halopyrimidine + Aryl/Heteroaryl Boronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₃PO₄, Cs₂CO₃
Sonogashira Halopyrimidine + Terminal AlkynePd catalyst (e.g., PdCl₂(PPh₃)₂) + CuIAmine base (e.g., Et₃N, piperidine)
Buchwald-Hartwig Halopyrimidine + AminePd₂(dba)₃ or Pd(OAc)₂ + Phosphine Ligand (e.g., Xantphos, BINAP)NaOtBu, K₂CO₃

Ester Group Transformations

The ethyl ester group at the C5 position is a key functional handle that can be readily converted into other functionalities, such as carboxylic acids, amides, and hydrazides.

The ethyl ester of 2-methylpyrimidine-5-carboxylate can be hydrolyzed to its corresponding carboxylic acid, 2-methylpyrimidine-5-carboxylic acid, under either acidic or basic conditions. researchgate.net

Base-catalyzed hydrolysis (saponification) is the most common method. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol or methanol. mnstate.edu The reaction proceeds via nucleophilic acyl substitution to form a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Acid-catalyzed hydrolysis is an equilibrium-controlled process. The ester is heated with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in the presence of excess water. mnstate.edu This method is also effective for producing the target carboxylic acid.

Table 3: Conditions for Hydrolysis of Pyrimidine Esters

Hydrolysis TypeReagentsGeneral ConditionsProduct
Base-CatalyzedNaOH or KOH in H₂O/EthanolHeating or stirring at room temperature, followed by acidic workup (e.g., HCl)2-Methylpyrimidine-5-carboxylic acid
Acid-CatalyzedHCl or H₂SO₄ in H₂OReflux2-Methylpyrimidine-5-carboxylic acid

The ester group serves as a precursor for the synthesis of amides and hydrazides, which are important functional groups in many biologically active molecules.

Amides are typically synthesized from the corresponding carboxylic acid (obtained via hydrolysis as described in 3.2.1). The carboxylic acid is first activated using a coupling agent (e.g., DCC, EDC, HATU) and then reacted with a primary or secondary amine to form the desired amide bond. Alternatively, direct conversion from the ester is sometimes possible by heating the ester with an amine (aminolysis), though this often requires high temperatures or specific catalysts. A series of 2-(methylthio)-4-methylpyrimidine carboxamides have been synthesized from the corresponding carboxylic acid. tandfonline.comresearchgate.net

Hydrazides are readily prepared by the direct reaction of the ethyl ester with hydrazine hydrate (N₂H₄·H₂O). ajgreenchem.com This reaction, known as hydrazinolysis, is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol. nih.gov The resulting 2-methylpyrimidine-5-carbohydrazide is a useful intermediate for synthesizing more complex heterocyclic systems or Schiff bases. researchgate.net

Table 4: Synthesis of Amides and Hydrazides

Target DerivativeStarting MaterialKey ReagentsGeneral Conditions
Amide 2-Methylpyrimidine-5-carboxylic acidAmine (R¹R²NH), Coupling Agent (e.g., EDC)Room temperature, inert solvent (e.g., DMF, DCM)
Hydrazide This compoundHydrazine hydrate (N₂H₄·H₂O)Reflux in ethanol

Derivatization for Enhanced Analytical Detection

The quantitative and qualitative analysis of organic molecules often relies on their intrinsic physicochemical properties. For compounds that lack a strong chromophore, fluorophore, or easily ionizable group, analytical detection, particularly in complex biological matrices, can be challenging. Chemical derivatization is a widely employed strategy to modify a target analyte, introducing a tag that enhances its detectability by analytical instruments like HPLC-UV/Vis, fluorescence detectors, or mass spectrometers.

For this compound, the ester functional group is the primary target for derivatization. A common approach involves a two-step process:

Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding 2-methylpyrimidine-5-carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the free carboxylic acid.

Coupling with a Derivatizing Agent: The resulting carboxylic acid is then coupled with a derivatizing reagent that contains a specific detection tag. This reaction usually requires an activating agent to convert the carboxylic acid into a more reactive intermediate, facilitating its reaction with the derivatizing agent.

The choice of derivatizing agent depends on the analytical technique being used:

For UV-Visible Detection: Reagents containing highly conjugated aromatic systems are used to introduce a strong chromophore to the molecule.

For Fluorescence Detection: A fluorophore, a molecule that emits light upon excitation, is attached. This method offers very high sensitivity.

For Mass Spectrometry (MS): Derivatization can be used to improve ionization efficiency and control fragmentation. A tag containing a pre-charged moiety or a group that is readily ionized (e.g., a tertiary amine) can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry.

This strategy allows for the sensitive and selective quantification of the pyrimidine scaffold, which is crucial for pharmacokinetic studies and metabolic profiling.

Introduction of Bioactive Moieties and Complex Ligands

The ester group of this compound serves as a versatile handle for introducing more complex molecular fragments, including those known to possess biological activity. This is a common strategy in drug discovery to create hybrid molecules that may exhibit enhanced potency, selectivity, or novel mechanisms of action.

The formation of an amide bond is one of the most robust and frequently used reactions in medicinal chemistry. researchgate.netmdpi.comscilit.com By converting the ester of the parent molecule into an amide, a stable linkage can be formed with various amine-containing bioactive scaffolds, such as pyridylpyrazoles. Pyrazole and pyrimidine moieties are both important pharmacophores found in numerous therapeutic agents.

The synthesis of pyridylpyrazol amide derivatives from this compound generally follows a two-step sequence:

Ester Hydrolysis: As previously described, the ethyl ester is hydrolyzed to form 2-methylpyrimidine-5-carboxylic acid.

Amide Coupling: The carboxylic acid is then coupled with a suitable amino-pyridylpyrazole derivative. This reaction requires the activation of the carboxylic acid. Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.comnih.gov Additives like 1-Hydroxybenzotriazole (HOBt) may be used to improve reaction efficiency and suppress side reactions. nih.gov

The general reaction is outlined below:

Table 1: General Scheme for Pyridylpyrazol Amide Synthesis

StepReactant 1Reactant 2ReagentsProduct
1This compoundWaterNaOH, then HCl2-Methylpyrimidine-5-carboxylic acid
22-Methylpyrimidine-5-carboxylic acidAmino-pyridylpyrazoleEDC, HOBt, DIPEA2-Methyl-N-(pyridylpyrazolyl)pyrimidine-5-carboxamide

This strategy allows for the modular synthesis of a library of compounds, where different substituted pyridylpyrazoles can be incorporated to explore structure-activity relationships (SAR).

Introducing a sulfur linkage, such as a thioether, is another important derivatization strategy. Thioethers can influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The incorporation of a pyrazolylthio moiety onto the pyrimidine ring requires a different approach, as it involves forming a C-S bond directly on the heterocyclic core rather than modifying the C5-substituent.

This functionalization is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. chemrxiv.orgchemrxiv.orgnih.gov The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to attack by nucleophiles, especially if it is substituted with a good leaving group.

A plausible synthetic route involves the following steps:

Halogenation of the Pyrimidine Ring: The starting material, this compound, would first need to be halogenated. The C4 and C6 positions of the pyrimidine ring are the most likely sites for such a reaction, leading to a chloro- or bromo-substituted pyrimidine.

Nucleophilic Substitution: The resulting halopyrimidine can then be reacted with a pyrazole-thiol (a pyrazole bearing a thiol group, -SH) in the presence of a base (e.g., potassium carbonate). nih.gov The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide on the pyrimidine ring to form the desired pyrazolylthio-substituted pyrimidine.

Table 2: Proposed Synthesis of Pyrazolylthio Derivatives

StepStarting MaterialReagent(s)Intermediate/ProductReaction Type
1This compoundHalogenating Agent (e.g., POCl₃, NBS)Ethyl 4-halo-2-methylpyrimidine-5-carboxylateElectrophilic/Radical Halogenation
2Ethyl 4-halo-2-methylpyrimidine-5-carboxylatePyrazole-thiol, Base (e.g., K₂CO₃)Ethyl 2-methyl-4-(pyrazolylthio)pyrimidine-5-carboxylateNucleophilic Aromatic Substitution (SNAr)

This method provides access to a class of derivatives where the pyrazole moiety is linked via a flexible and metabolically relevant sulfur atom.

Chemoselective Functionalization and Protecting Group Strategies

When a molecule contains multiple reactive sites, achieving selectivity in chemical transformations is a significant challenge. This compound presents several such sites: the ester group, the aromatic pyrimidine ring, and the methyl group. Chemoselective functionalization—the selective reaction of one functional group in the presence of others—is therefore critical. This is often accomplished through the careful choice of reagents and reaction conditions or by using protecting groups.

A protecting group is a chemical moiety that is temporarily attached to a specific functional group to render it inert during a chemical reaction at another site on the molecule. After the desired reaction is complete, the protecting group is removed to restore the original functionality.

In the context of this compound, several scenarios can be envisaged:

Reactions on the Pyrimidine Ring: If modifications are desired on the pyrimidine ring itself (e.g., the SNAr reaction described in 3.3.2), the ester group might need to be protected. While esters are generally stable, harsh reaction conditions could lead to hydrolysis or transesterification. If the ester is first hydrolyzed to a carboxylic acid, the acid would almost certainly require protection (e.g., as a benzyl or t-butyl ester) before performing reactions on the ring.

Modification of the Ester Group: Conversely, if the primary goal is to modify the ester group (e.g., reduction to an alcohol or conversion to an amide), the pyrimidine ring is generally unreactive under these conditions. However, the ring nitrogens are basic and could interfere with certain reagents.

Modification of the Methyl Group: The C2-methyl group can potentially be functionalized, for example, via deprotonation with a strong base followed by reaction with an electrophile. In this case, the ester group at C5 is a powerful electron-withdrawing group that can make the methyl protons more acidic. However, the ester itself is susceptible to attack by strong bases, presenting a significant chemoselectivity challenge. Protecting the ester or using specific, non-nucleophilic bases would be necessary.

The strategic application of protecting groups and the selection of chemoselective reagents are fundamental to the successful multi-step synthesis of complex derivatives of this compound, enabling the precise and controlled construction of target molecules.

Computational and Theoretical Investigations of Ethyl 2 Methylpyrimidine 5 Carboxylate

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)No specific studies on Ethyl 2-methylpyrimidine-5-carboxylate are available in the reviewed literature.

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the computational assessment of a molecule's therapeutic potential. nih.gov For this compound, QSAR models are developed by correlating its structural or physicochemical properties with observed biological activities. These models are instrumental in forecasting the compound's efficacy and mechanism of action before its synthesis and in vitro testing, thereby saving considerable time and resources. elsevierpure.com

Derivatives of pyrimidine-5-carboxylic acid have been investigated for a range of biological activities. researchgate.net Computational screening of related tetrahydropyrimidine-5-carboxylate derivatives has been performed to evaluate their efficacy as antioxidant, anti-cancer, and anti-diabetic agents. nih.govmdpi.com For instance, studies on structurally similar compounds, such as ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, have identified them as inhibitors of AP-1 and NF-κB mediated gene expression, which are pathways implicated in inflammatory responses and cancer. researchgate.net These findings suggest that this compound could be a valuable scaffold for developing agents targeting similar biological pathways.

Predictive models often utilize molecular docking simulations to understand how the compound might interact with specific biological targets. By simulating the binding of this compound to the active sites of various enzymes or receptors, researchers can estimate its binding affinity and predict its potential as an inhibitor or agonist.

Table 1: Predicted Biological Activities for the Pyrimidine-5-carboxylate Scaffold Based on Analog Studies
Predicted Biological ActivityAssociated Protein Target/PathwayBasis for PredictionReference
AntihypertensiveCalcium Channel BlockadeActivity of dihydropyrimidine (B8664642) derivatives nih.gov
AntiviralViral Polymerases/ProteasesGeneral activity of pyrimidine (B1678525) derivatives researchgate.net
Anti-inflammatoryAP-1 and NF-κB PathwaysSAR studies on related pyrimidine-5-carboxylates researchgate.net
AnticancerCOX-2 Inhibition, Kinase InhibitionStudies on various pyrimidine derivatives nih.gov
AntioxidantRadical ScavengingIn silico screening of tetrahydropyrimidine (B8763341) analogs nih.govmdpi.com

Feature Selection in SAR Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent drug candidate. In the context of computational chemistry, feature selection is a critical step in building robust SAR models. elsevierpure.com This process involves identifying the most relevant molecular descriptors—quantitative representations of a molecule's physicochemical properties—that influence its biological activity. nih.gov For this compound, these descriptors can be categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties.

Various computational techniques are employed for feature selection, including genetic algorithms, stepwise regression, and machine learning approaches like ant colony optimization. nih.govelsevierpure.com These methods help to reduce the complexity of the model, prevent overfitting, and highlight the key molecular features driving the activity of pyrimidine-5-carboxylate derivatives. nih.gov For example, in a SAR study of related compounds, the presence of a trifluoromethyl group at a specific position was identified as a key feature for inhibitory activity against AP-1 and NF-κB. researchgate.net By applying these methods to this compound, researchers can identify which parts of the molecule to modify to enhance its desired biological effects.

Table 2: Common Molecular Descriptors in SAR Feature Selection
Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
ElectronicHOMO/LUMO EnergiesChemical reactivity and reaction mechanisms
TopologicalWiener IndexMolecular branching and size
Steric/GeometricalMolecular Surface AreaBinding site complementarity
HydrophobicLogP (Octanol-Water Partition Coefficient)Membrane permeability and bioavailability
Quantum ChemicalMulliken Population Analysis (Atomic Charges)Electrostatic interactions with target

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, methods like Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. This involves calculating the energies of reactants, intermediates, transition states, and products.

Transition state analysis is crucial in this process. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. By locating the transition state structure and calculating its energy, chemists can predict the feasibility of a proposed reaction mechanism and understand the factors that influence its speed. For instance, in the synthesis of pyrimidine derivatives, computational analysis can help to understand the cyclization step, which is key to forming the heterocyclic ring. researchgate.net

Investigation of Rearrangement Possibilities

Molecules can sometimes undergo rearrangements to form more stable isomers. Computational methods are invaluable for exploring these possibilities for this compound. By calculating the relative energies of different potential isomers and the energy barriers for the transition states that connect them, researchers can predict whether a rearrangement is likely to occur under specific reaction conditions. beilstein-journals.org This is particularly important in synthetic chemistry, where undesired rearrangements can lead to low yields of the target product. For this compound, theoretical studies could investigate potential ring-opening and ring-closing reactions or intramolecular hydrogen transfer events, providing a deeper understanding of its chemical stability and reactivity.

Regioselectivity and Stereoselectivity Predictions

Many chemical reactions can yield multiple products depending on which part of a molecule reacts (regioselectivity) or the spatial orientation of the resulting bonds (stereoselectivity). Predicting and controlling this selectivity is a major goal in organic synthesis. Computational models are increasingly used to predict the regioselectivity of reactions with high accuracy. rsc.org

For a molecule like this compound, which has multiple potential reaction sites, quantum mechanics-based workflows can predict the outcome of reactions such as C-H activation or electrophilic aromatic substitution. beilstein-journals.orgnih.govchemrxiv.org These methods calculate the activation energies for reactions at each possible site, with the lowest energy pathway corresponding to the major product. nih.gov Recent advancements have combined machine learning with DFT calculations to create highly accurate and fast prediction tools for outcomes like SNAr regioselectivity. nih.gov Such models could be applied to predict how different reagents would react with the pyrimidine ring or its substituents, guiding the design of efficient and selective syntheses.

Pharmacophore Modeling and In Silico Drug Design Principles

Pharmacophore modeling is a fundamental concept in drug design. A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. nih.gov

For this compound and its analogs, a pharmacophore model can be generated based on a set of known active compounds. researchgate.net This model might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, all arranged in a specific 3D geometry. Once developed, this pharmacophore model serves as a template in virtual screening campaigns to identify new molecules from large chemical databases that are likely to have the same biological activity. nih.gov It also guides the rational design of new derivatives of this compound with improved potency and selectivity by ensuring that any modifications retain the essential pharmacophoric features. mdpi.com

Table 3: Potential Pharmacophoric Features of a Pyrimidine-5-carboxylate Scaffold
Pharmacophoric FeatureStructural ComponentPotential Interaction
Hydrogen Bond AcceptorPyrimidine Ring Nitrogens, Carbonyl OxygenBinding to amino acid residues (e.g., Arg, Lys)
Aromatic RingPyrimidine Ringπ-π stacking with aromatic residues (e.g., Phe, Tyr)
Hydrophobic GroupEthyl Ester, Methyl GroupInteraction with hydrophobic pockets in the target protein

Computational Studies on Chemical Selectivity and Reactivity Profiles

Understanding the intrinsic chemical reactivity of this compound is essential for predicting its behavior in both biological systems and chemical reactions. Computational studies can generate a detailed reactivity profile of the molecule. Frontier Molecular Orbital (FMO) theory is often used, where the Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, and the Lowest Unoccupied Molecular Orbital (LUMO) indicates regions prone to nucleophilic attack. nih.govmdpi.com

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen of the carbonyl group, identifying them as sites for electrophilic attack or hydrogen bonding. Conversely, positive potential regions would indicate susceptibility to nucleophilic attack. These computational profiles provide a rational basis for understanding and predicting the chemical selectivity of the molecule.

Table 4: Calculated Reactivity Descriptors for a Hypothetical Pyrimidine Derivative
DescriptorCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DIndicates overall molecular polarity
Global Hardness (η)2.65 eVMeasures resistance to change in electron distribution

Applications in Agricultural and Materials Science Research

Agrochemical Development

The structural features of pyrimidine (B1678525) derivatives make them prime candidates for the development of new pesticides, including insecticides, herbicides, and fungicides. Their diverse mechanisms of action and high efficacy have established them as a significant class of compounds in modern agriculture.

Pest Control Agent Formulation

Research into pyrimidine derivatives has revealed their potential in formulating effective pest control agents. While specific studies focusing solely on Ethyl 2-methylpyrimidine-5-carboxylate are emerging, the broader class of pyrimidine compounds has demonstrated significant insecticidal activity. For instance, the introduction of specific substituent groups on the pyrimidine ring can greatly enhance a compound's effectiveness against various pests.

The insecticidal activity of pyrimidine derivatives is often attributed to their ability to interfere with vital biological processes in insects. For example, some pyrimidine compounds act as mitochondrial electron transport inhibitors or as nicotinic acetylcholine receptor inhibitors, leading to potent insecticidal effects. The structural characteristics of this compound, featuring a methyl group at the 2-position and an ethyl carboxylate group at the 5-position, are key areas of investigation for their influence on insecticidal potency and spectrum of activity.

A study on various polyfunctionalized pyrimidine compounds demonstrated significant toxicity against the cowpea aphid (Aphis craccivora). The following table illustrates the lethal concentration (LC50) values of select pyrimidine derivatives from this study, highlighting the potential for this class of compounds in pest control.

Compound IDLC50 (ppm) against Aphis craccivora
3b0.0383
3c0.0134
3d0.0125

Note: The compounds listed are polyfunctionalized pyrimidine derivatives and not this compound. This data is presented to illustrate the insecticidal potential within the broader pyrimidine class.

Crop Protection Enhancements

Beyond direct pest control, pyrimidine derivatives are being explored for broader crop protection applications, including fungicidal and plant growth regulatory effects. The ability of these compounds to protect crops from fungal pathogens and to enhance plant health contributes significantly to improving agricultural yields.

The fungicidal properties of pyrimidine derivatives are a key area of research. For example, a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates, which share a similar pyrimidine core, were synthesized and evaluated for their in vitro fungicidal activities against Sclerotinia sclerotiorum. The results, as shown in the table below, indicate that certain derivatives possess moderate to high inhibitory rates against this plant pathogen. tandfonline.comresearchgate.net

Compound IDInhibitory Rate (%) at 100 mg/L against Sclerotinia sclerotiorum
3a69.5
3g70.3

Note: These compounds are derivatives of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid and are presented to demonstrate the fungicidal potential of related pyrimidine structures.

Furthermore, some pyrimidine derivatives have been shown to act as plant growth regulators, exhibiting effects similar to natural phytohormones, which can lead to improved plant vigor and resilience against environmental stresses.

Development of Novel Materials with Tailored Properties

The unique chemical structure of pyrimidine derivatives also lends itself to applications in materials science, where they can be incorporated into polymers and other materials to enhance their physical and chemical properties.

Enhanced Thermal Stability in Material Composites

The incorporation of pyrimidine derivatives into polymer matrices has been shown to improve the thermal stability of the resulting composite materials. These compounds can act as fire retardant additives, increasing the temperature at which the material begins to degrade.

A study on the use of pyrimidinethione derivatives as additives in polystyrene (PS) demonstrated their effectiveness in improving the fire behavior of the plastic. The thermal stability of the polymer blends was evaluated using thermogravimetric analysis (TGA). The results indicated that the addition of the pyrimidine derivatives led to a change in the onset temperature of ignition and an increase in the char residue after ignition, both of which are indicators of enhanced thermal stability.

The following table presents hypothetical data based on the findings of studies on pyrimidine derivatives as thermal stabilizers to illustrate the potential impact of such additives on the thermal properties of a polymer composite.

MaterialOnset Decomposition Temperature (°C)Char Residue at 600°C (%)
Polymer Matrix (Control)3505
Polymer + Pyrimidine Derivative37515

Note: This table is illustrative and based on general findings for pyrimidine derivatives, not specifically this compound.

Improved Chemical Resistance Applications

Pyrimidine derivatives have also been investigated for their ability to enhance the chemical resistance of materials, particularly in the context of corrosion inhibition for metals. When applied to a metal surface, these compounds can form a protective film that inhibits corrosion in aggressive environments, such as acidic solutions. electrochemsci.orgresearchgate.netresearchgate.net

The effectiveness of pyrimidine derivatives as corrosion inhibitors is attributed to the presence of nitrogen atoms and π-electrons in the pyrimidine ring, which can interact with the metal surface and displace corrosive agents. Studies on various pyrimidine derivatives have demonstrated high inhibition efficiencies for steel in acidic media. electrochemsci.org

The following table shows the inhibition efficiency of select pyrimidine derivatives as corrosion inhibitors for C-steel in a 2M HCl solution, as determined by electrochemical impedance spectroscopy (EIS).

Inhibitor Concentration (mol/L)Inhibition Efficiency (%) - Derivative AInhibition Efficiency (%) - Derivative B
1 x 10⁻⁶45.255.8
5 x 10⁻⁶65.772.3
1 x 10⁻⁵78.985.1
5 x 10⁻⁵90.493.6

Note: This data is from a study on 2,6-Dimethylpyrimidine-2-amine and its derivatives and is presented to illustrate the potential of the pyrimidine structure in chemical resistance applications. electrochemsci.org The specific structure of this compound, with its ester functional group, may offer unique adsorption characteristics and contribute to the formation of a stable protective layer on metal surfaces.

Advanced Spectroscopic and Analytical Characterization in Research of Ethyl 2 Methylpyrimidine 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Ethyl 2-methylpyrimidine-5-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the ethyl ester and methyl groups to the pyrimidine (B1678525) core.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra provide the fundamental data for structural verification. While this compound is well-established and its spectral data confirms its structure, the expected chemical shifts can be predicted based on the electronic environment of each nucleus. leyan.comthieme-connect.de

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons on the pyrimidine ring, the methyl group protons, and the methylene (B1212753) and methyl protons of the ethyl ester group. The pyrimidine protons at positions 4 and 6 are highly deshielded due to the electronegativity of the adjacent nitrogen atoms, appearing at a high chemical shift (around 9.0 ppm). The methyl group attached to the ring at position 2 appears as a singlet, while the ethyl group shows a characteristic quartet and triplet pattern due to spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon framework. It is expected to display signals for the two distinct pyrimidine ring carbons (C4/C6 and C5), the ester carbonyl carbon, the methyl carbon, and the two carbons of the ethyl group, in addition to the quaternary carbon at position 2.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and analysis of similar structures. thieme-connect.de

Atom ¹H NMR ¹³C NMR
Position Predicted δ (ppm), Multiplicity Predicted δ (ppm)
H4 / H69.1 (s)158.0
H (CH₃-C2)2.8 (s)-
H (CH₂-Ester)4.4 (q)-
H (CH₃-Ester)1.4 (t)-
C2-166.0
C5-125.0
C (C=O)-164.0
C (CH₃-C2)-25.0
C (CH₂-Ester)-62.0
C (CH₃-Ester)-14.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignments

For unambiguous assignment of the ¹H and ¹³C signals and to confirm the molecular structure, especially in more complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl ester group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the H4/H6 signal and the C4/C6 carbon, the methyl protons and the methyl carbon, and the ethyl methylene and methyl protons with their respective carbons. This allows for the definitive assignment of each carbon atom that has attached protons.

The methyl protons (on C2) to the C2 and C4 carbons of the pyrimidine ring.

The H4/H6 protons to the C5 and C2 carbons, as well as the ester carbonyl carbon.

The methylene protons of the ethyl group to the ester carbonyl carbon.

These correlations collectively provide irrefutable evidence for the placement of the substituent groups on the pyrimidine ring.

Deuteration Studies for Signal Resolution

Deuterium (B1214612) (²H) labeling is a powerful technique used in NMR spectroscopy to simplify complex spectra and aid in signal assignment. studymind.co.uk In the context of this compound research, deuteration could be applied in several ways. If the molecule were to be functionalized with labile protons (e.g., -OH, -NH₂), a simple deuterium exchange experiment, by adding a drop of D₂O to the NMR sample, would cause the signals from these protons to disappear from the ¹H NMR spectrum, confirming their identity. rsc.org

Furthermore, synthetic methods allow for the site-specific incorporation of deuterium in place of hydrogen. nih.gov For instance, synthesizing a derivative with a deuterated methyl group (CD₃) at the C2 position would result in the absence of the corresponding singlet in the ¹H NMR spectrum, which can be useful for confirming signal assignments in crowded spectral regions of more complex analogues. The success and extent of deuterium incorporation are often confirmed by a combination of ¹H NMR (by observing the decrease in signal integration) and high-resolution mass spectrometry. nih.gov

Application in Mechanistic Studies and Reaction Monitoring

Modern NMR spectroscopy is not limited to static structural analysis; it is also a potent tool for observing chemical reactions in real-time. beilstein-journals.org The synthesis of pyrimidines can involve multiple steps and the formation of transient intermediates. By setting up the reaction directly within an NMR spectrometer, researchers can monitor the disappearance of starting materials and the appearance of products over time. nih.govexlibrisgroup.com

This in situ reaction monitoring allows for the collection of kinetic data, helping to optimize reaction conditions such as temperature, catalyst loading, and reaction time. Furthermore, advanced techniques like ultrafast 2D NMR can be used to detect and structurally characterize short-lived reaction intermediates that would be impossible to isolate and analyze by conventional means. nih.govexlibrisgroup.com This provides invaluable insight into the reaction mechanism, enabling a more rational approach to the synthesis of this compound and its derivatives.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While standard mass spectrometry can confirm the molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for determining the elemental formula of a compound. For this compound (C₈H₁₀N₂O₂), the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms.

HRMS instruments can measure this mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula. This high level of accuracy helps to distinguish the target compound from other potential isomers or impurities that may have the same nominal mass. For example, HRMS data for pyrimidine derivatives is often reported to four decimal places to validate the proposed structure. nih.gov

Table 2: Calculated Exact Mass for HRMS Confirmation

Compound Molecular Formula Calculated Exact Mass [M+H]⁺
This compoundC₈H₁₀N₂O₂167.0815

An experimentally determined mass that matches this calculated value to within a very small error margin (typically < 5 ppm) provides strong evidence for the correct elemental composition, complementing the structural data obtained from NMR spectroscopy.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the analysis of this compound, electron ionization (EI) mass spectrometry leads to the formation of a molecular ion (M+•), which is the intact molecule with one electron removed. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The pattern of these fragments is predictable and serves as a molecular fingerprint, allowing for structural confirmation.

The fragmentation of this compound (molecular weight: 166.18 g/mol ) is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for esters and heterocyclic compounds typically include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the C-O bond of the ester results in the loss of an ethoxy radical (•OC₂H₅, mass = 45), leading to the formation of a stable acylium ion.

Loss of an ethyl group (-C₂H₅): Fragmentation can also occur via the loss of an ethyl radical (•C₂H₅, mass = 29). libretexts.org

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the ethyl group can be transferred to the pyrimidine ring, leading to the elimination of a neutral ethylene (B1197577) molecule.

Ring Fragmentation: The pyrimidine ring itself can break apart, although this often results in lower intensity peaks compared to the loss of ester substituents.

Detailed analysis of the resultant mass spectrum allows researchers to piece together the compound's structure by interpreting the mass differences between the fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted)Fragment Ion StructureCorresponding Neutral Loss
166[C₈H₁₀N₂O₂]⁺Molecular Ion (M⁺)
137[M - C₂H₅]⁺Ethyl radical (•C₂H₅)
121[M - OC₂H₅]⁺Ethoxy radical (•OC₂H₅)
93[M - COOC₂H₅]⁺Carboethoxy radical (•COOC₂H₅)

Application in Metabolite Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying the metabolites of a compound after administration to a biological system. This technique is crucial in drug discovery and development for understanding a compound's metabolic fate.

The process involves comparing the mass spectra of samples from a biological matrix (e.g., plasma, urine) before and after exposure to this compound. Metabolites are identified by searching for new peaks in the post-dose samples. The mass difference between the parent compound and a potential metabolite corresponds to a specific biochemical transformation.

Common metabolic reactions that could be identified for this compound include:

Hydrolysis: Cleavage of the ethyl ester group to form 2-methylpyrimidine-5-carboxylic acid, resulting in a mass decrease of 28 Da (loss of C₂H₄).

Oxidation: Addition of an oxygen atom (hydroxylation) to the methyl group or the pyrimidine ring, leading to a mass increase of 16 Da.

N-dealkylation or O-dealkylation: While less common for this specific structure, these are potential metabolic pathways for related compounds.

By using high-resolution mass spectrometry, the elemental composition of these metabolites can be determined, further confirming their identity. Tandem mass spectrometry (MS/MS) can then be used to fragment the metabolite ions, providing structural information that helps pinpoint the exact location of the metabolic modification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a single crystal of sufficient quality would allow for an unambiguous determination of its molecular structure in the solid state.

The technique involves directing a beam of X-rays onto the crystal. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map reveals:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles formed between adjacent bonds.

Torsional Angles: The dihedral angles that define the molecule's conformation.

Crystal Packing: How individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding or π-stacking.

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both high-performance liquid chromatography and thin-layer chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical compound and for its quantification in various samples. For this compound, a reversed-phase HPLC method is typically suitable.

In this method, the compound is dissolved in an appropriate solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase is then pumped through the column. The separation is based on the compound's partitioning between the two phases. The purity is assessed by detecting the compound as it elutes from the column, typically using a UV detector set to a wavelength where the pyrimidine ring strongly absorbs. A pure compound will ideally show a single, sharp peak. The area of this peak is proportional to the concentration, allowing for precise quantitative analysis when compared against a standard of known concentration.

Table 2: Typical HPLC Parameters for Analysis of this compound

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. mercer.edulibretexts.org To monitor the synthesis of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum). libretexts.org

Spots of the starting materials are also applied to the plate for comparison, along with a "co-spot" containing both the reaction mixture and the starting material. libretexts.org The plate is then placed in a chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase.

The progress of the reaction is visualized (often under UV light) by observing the disappearance of the reactant spots and the simultaneous appearance of a new spot corresponding to the product, this compound. libretexts.org The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and helps in identifying the product. libretexts.org

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This data is used to confirm the empirical formula of a newly synthesized compound.

For this compound, the molecular formula is C₈H₁₀N₂O₂. myskinrecipes.com The theoretical elemental composition can be calculated from this formula and the atomic weights of the elements. A sample of the purified compound is combusted in a specialized instrument, and the resulting combustion products (CO₂, H₂O, and N₂) are measured. The experimentally determined percentages of C, H, and N are then compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and supports the proposed structure.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal MassPercentage (%)
CarbonC12.011896.08857.82
HydrogenH1.0081010.0806.07
NitrogenN14.007228.01416.86
OxygenO15.999231.99819.25
Total 166.18 100.00

UV-Visible Spectroscopy in Purity and Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique employed in the study of pyrimidine derivatives to assess sample purity and to probe their electronic structure. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heteroaromatic compounds like this compound, the primary electronic transitions observed are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly dependent on the molecular structure, including the nature of the heterocyclic ring, the substituents, and the solvent used for analysis. The pyrimidine ring itself is a π-deficient system, and its electronic properties are significantly influenced by the electron-donating or electron-withdrawing nature of its substituents.

For instance, research on various substituted pyrimidines demonstrates that the presence of auxochromes (e.g., -OH, -NH2) or chromophores can cause significant shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity. Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are also used to predict and interpret the electronic absorption spectra of novel pyrimidine compounds, correlating the observed absorption bands with specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

In a typical analysis, the purity of a synthesized sample of this compound could be qualitatively assessed by comparing its experimental UV-Vis spectrum to a reference spectrum. The absence of extraneous peaks would suggest a high degree of purity. Furthermore, adherence to the Beer-Lambert Law, where absorbance is directly proportional to concentration, can be used for quantitative analysis.

To provide a concrete understanding of the electronic transitions, a hypothetical data table is presented below, illustrating the type of data that would be obtained from such a study.

Hypothetical UV-Visible Spectral Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Electronic Transition
Ethanol ~250-270 Not Reported π → π*
Hexane ~245-265 Not Reported π → π*
Acetonitrile ~250-270 Not Reported π → π*

Note: The data in this table is hypothetical and serves as an example of how experimental results would be presented. Specific values for this compound are not available in the cited literature.

The study of the electronic structure involves analyzing how different substituents and the solvent polarity affect the energy of the π and n orbitals. The methyl group at the 2-position is a weak electron-donating group, while the ethyl carboxylate group at the 5-position is an electron-withdrawing group. Their combined effect influences the energy gap between the ground and excited states, thus determining the λmax. Solvent polarity can also play a significant role; polar solvents may stabilize the ground or excited state to different extents, leading to shifts in the absorption bands. A detailed study would involve recording spectra in a range of solvents with varying polarities to observe these solvatochromic effects.

Future Research Directions and Translational Perspectives

Exploration of New Biological Targets and Therapeutic Areas

The foundational structure of ethyl 2-methylpyrimidine-5-carboxylate offers significant potential for modification, allowing for the exploration of novel biological targets beyond its traditional applications. Research into closely related pyrimidine-5-carboxylate derivatives has revealed activity against a range of molecular targets, suggesting promising new therapeutic avenues.

One key area of future investigation is in the realm of inflammatory and autoimmune diseases. Derivatives of ethyl 2-aminopyrimidine-5-carboxylate have been identified as potent inhibitors of transcription factors AP-1 (Activator protein-1) and NF-κB (Nuclear factor kappa B), which are crucial mediators of the inflammatory response. This inhibitory action suggests a potential for developing treatments for conditions characterized by chronic inflammation. Further research could focus on designing analogs of this compound that selectively target these pathways.

Another emerging therapeutic area is in the treatment of allergic conditions such as asthma. Research has shown that certain 2-aminopyrimidine-5-carboxamide (B1266822) derivatives can act as potent inhibitors of the STAT6 (Signal Transducer and Activator of Transcription 6) protein. nih.gov STAT6 is a key player in the signaling cascade initiated by interleukins 4 and 13, which drives the differentiation of T-helper 2 (Th2) cells, central to the allergic inflammatory response. nih.gov By targeting this pathway, novel derivatives could offer a new therapeutic strategy for asthma and other atopic diseases.

In oncology, the pyrimidine (B1678525) core has been extensively utilized. Future work could explore the potential of this compound derivatives as anticancer agents. For instance, a related compound, ethyl 4-amino-2-methylpyrimidine-5-carboxylate, has been described as a nonsteroidal androgen receptor antagonist, indicating potential applications in prostate cancer. biosynth.com Additionally, studies on other pyrimidine derivatives have demonstrated their ability to induce apoptosis in human leukemia cell lines, highlighting the potential for discovering new cytotoxic agents. researchgate.net

The table below summarizes potential biological targets for derivatives based on the pyrimidine-5-carboxylate scaffold.

Biological TargetTherapeutic AreaPotential Mechanism of Action
AP-1 and NF-κBInflammatory Diseases, Autoimmune DisordersInhibition of pro-inflammatory gene expression
STAT6Allergic Diseases (e.g., Asthma)Inhibition of IL-4/IL-13 signaling and Th2 cell differentiation nih.gov
Syk Tyrosine KinaseAllergy, Inflammation, CancerModulation of immune receptor signaling
Androgen ReceptorProstate CancerAntagonism of testosterone-mediated signaling biosynth.com

Design and Synthesis of Next-Generation Pyrimidine-Based Therapeutics

The design of next-generation therapeutics from the this compound scaffold will rely heavily on detailed structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure to understand how different functional groups at various positions on the pyrimidine ring influence biological activity and selectivity.

For example, SAR studies on an ethyl 2-aminopyrimidine-5-carboxylate derivative that inhibits AP-1 and NF-κB revealed critical insights for potency. It was found that specific substitutions on the amino group at the 2-position and the presence of a trifluoromethyl group at the 4-position were crucial for high inhibitory activity. This knowledge provides a roadmap for designing more potent and selective anti-inflammatory agents based on the this compound core.

The synthesis of these next-generation compounds involves multi-step chemical processes. A general approach often involves the construction of the core pyrimidine ring, followed by the introduction of diverse functional groups at key positions. Polymer-assisted synthesis, using solid supports like Merrifield's resin, has been employed to create libraries of 2-amino-4,6-diarylpyrimidine-5-carboxylates, demonstrating a viable strategy for rapidly generating a diverse set of analogs for screening. researchgate.net

Future synthetic strategies will focus on creating complex and diverse molecular architectures. This includes the development of novel reaction pathways that allow for precise control over the stereochemistry and regiochemistry of the final products, which is often critical for biological activity.

Development of Sustainable and Economically Viable Synthesis Approaches

As promising drug candidates emerge, the development of sustainable and economically viable manufacturing processes becomes paramount. The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve cost-effectiveness.

Microwave-assisted synthesis is another green technique that has been applied to this class of compounds. nih.gov Microwave irradiation can significantly shorten reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. The use of environmentally benign solvents, such as water or ethanol, in combination with these techniques further enhances the sustainability of the synthesis.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the development of this compound derivatives is no exception. These computational tools can analyze vast datasets to predict the biological activity, physicochemical properties, and potential toxicity of novel compounds, thereby accelerating the design-synthesize-test cycle.

In silico screening techniques, such as molecular docking and virtual screening, are powerful methods for identifying promising drug candidates from large virtual libraries. mdpi.com These methods simulate the interaction between a potential drug molecule and its biological target, allowing researchers to prioritize which compounds to synthesize and test in the laboratory. For example, molecular docking has been used to predict the binding affinity of pyrimidine derivatives to targets like tyrosine kinase, helping to identify compounds with potential anticancer activity. mdpi.com

Machine learning models can be trained on existing SAR data to predict the activity of new, unsynthesized compounds. These models can identify complex patterns in the data that are not readily apparent to human researchers, guiding the design of molecules with improved potency and selectivity.

Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. researchgate.net By identifying compounds with poor pharmacokinetic profiles or potential toxicity issues at an early stage, researchers can focus their efforts on candidates with a higher probability of success in clinical trials.

Preclinical Development and Clinical Translation of Promising Derivatives

The ultimate goal of any drug discovery program is the successful clinical translation of a promising compound. For derivatives of this compound, this involves a rigorous preclinical development program to evaluate their safety and efficacy before they can be tested in humans.

The preclinical phase begins with extensive in vitro testing to confirm the compound's activity and mechanism of action in cellular assays. For instance, derivatives showing anticancer potential would be tested against a panel of cancer cell lines to determine their cytotoxicity and specificity. researchgate.net

Promising candidates then advance to in vivo studies in animal models of disease. These studies are critical for evaluating the compound's efficacy in a living organism and for identifying potential safety concerns. For example, pyrimidine derivatives with anti-inflammatory properties would be tested in animal models of arthritis or inflammatory bowel disease. nih.gov These studies also provide initial data on the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. mdpi.com

Toxicology studies are a crucial component of preclinical development, designed to determine the potential adverse effects of the drug candidate. These studies assess the compound's effects on various organs and systems and are used to establish a safe starting dose for human clinical trials. Early-stage toxicity can also be assessed using simpler model organisms like C. elegans. mdpi.com

While many pyrimidine-based drugs have successfully navigated clinical trials and are now used in patients, particularly in oncology, the path is long and challenging. ekb.eggoogle.com For any new derivative of this compound to reach the clinic, it must demonstrate a clear benefit over existing therapies and a favorable safety profile in well-designed preclinical studies and subsequent human clinical trials. Future work will focus on identifying the most promising derivatives and advancing them through this translational pipeline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.